molecular formula C17H24O B083066 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- CAS No. 14445-65-9

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-

Cat. No. B083066
CAS RN: 14445-65-9
M. Wt: 244.37 g/mol
InChI Key: FXXPOEXJAUWMMJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-, also known as HDDO, is a natural product that has been found in various marine organisms. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is not fully understood. However, studies have shown that 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has also been found to induce apoptosis, a process that leads to programmed cell death in cancer cells.

Biochemical And Physiological Effects

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- in lab experiments is its natural origin. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can be extracted from various marine organisms, making it a sustainable and eco-friendly source for research. However, 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has limited solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- research. One potential direction is the development of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)--based drugs for the treatment of various diseases. Another direction is the investigation of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-'s potential as an anti-aging agent. Additionally, further research is needed to understand the mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- and its potential interactions with other molecules.
Conclusion:
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is a natural product that has shown promising results in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and antibacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- and its potential applications in medicine.

Synthesis Methods

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method for synthesizing 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is through chemical synthesis. The synthesis involves the use of various reagents and solvents to produce the desired product. The final product is then purified through chromatography techniques.

Scientific Research Applications

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.

properties

CAS RN

14445-65-9

Product Name

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(10E)-heptadeca-1,10-dien-5,7-diyn-3-ol

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,9-10,17-18H,2-3,5-8,11,16H2,1H3/b10-9+

InChI Key

FXXPOEXJAUWMMJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCC/C=C/CC#CC#CCC(C=C)O

SMILES

CCCCCCC=CCC#CC#CCC(C=C)O

Canonical SMILES

CCCCCCC=CCC#CC#CCC(C=C)O

synonyms

CAROTATOXIN

Origin of Product

United States

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